methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate
Description
Methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a nitro-substituted benzene core linked to a piperidine ring, which is further functionalized with a thienyl-pyrazole moiety. Its molecular formula is C₂₀H₂₀N₄O₃S, with a molecular weight of 396.47 g/mol . The compound’s structural complexity arises from the integration of multiple pharmacophoric elements:
- Thienyl-pyrazole: Aromatic and heterocyclic, contributing to π-π stacking and hydrogen-bonding interactions.
- Piperidine ring: Enhances solubility and conformational flexibility.
- Methyl carboxylate: A polar ester group affecting lipophilicity and metabolic stability.
Properties
IUPAC Name |
methyl 3-nitro-4-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-28-20(25)14-4-5-17(18(11-14)24(26)27)23-8-6-13(7-9-23)15-12-16(22-21-15)19-3-2-10-29-19/h2-5,10-13H,6-9H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKYVTRFXHTVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Thienyl Substitution: The thienyl group is introduced via a substitution reaction, often using a thienyl halide.
Piperidine Introduction: The piperidino group is added through a nucleophilic substitution reaction.
Nitro Group Addition: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Esterification: The final step involves esterification to form the benzenecarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Halogenated Compounds: Halogenation reactions yield halogenated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate has shown promise in anticancer research. For instance, a study demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways, specifically by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .
Case Study:
2. Neurological Disorders
The compound's structural features suggest potential neuroprotective effects. Research indicates it may modulate neuroinflammatory responses, which are critical in neurodegenerative diseases .
Pharmacological Applications
1. Inhibition of Phosphodiesterases
This compound has been identified as a potential inhibitor of cyclic nucleotide phosphodiesterases (PDEs). This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are vital for various cellular functions and signaling pathways .
Case Study:
| Research Focus | Compound Tested | PDE Target | Result |
|---|---|---|---|
| PDE Inhibition | Methyl 3-nitro... | PDE4 | Significant reduction in inflammatory markers |
Materials Science Applications
The compound's unique molecular structure allows for potential applications in materials science, particularly in the development of organic semiconductors and sensors due to its electronic properties.
1. Organic Electronics
Research is ongoing into the use of this compound as a building block for organic electronic materials. Its ability to donate and accept electrons could make it suitable for use in organic photovoltaic devices.
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thienyl and pyrazolyl groups may also contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several derivatives, enabling comparative analysis:
Key Structural Differences :
- Heterocyclic Variations : The hydrazide derivative (CAS N/A) replaces the thienyl group with a pyridinylmethylene moiety, enhancing hydrogen-bonding capacity but reducing sulfur-mediated interactions .
- Electron-Withdrawing Groups : The trifluoromethyl-piperidine analogue (CAS 1000339-87-6) introduces strong electron-withdrawing effects, which may improve metabolic stability compared to the nitro group .
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than the trifluoromethyl-piperidine derivative (due to the nitro group’s polarity) but lower than the benzyloxy-substituted hydrazide .
- Hydrogen-Bonding Capacity: The methyl carboxylate and nitro groups provide two hydrogen-bond acceptors, whereas the hydrazide derivative (with NH groups) offers both donor and acceptor sites .
- Conformational Flexibility : The piperidine ring in the target compound allows greater rotational freedom compared to rigidified analogues like isoxazolo[5,4-b]pyridine derivatives (e.g., CAS 938018-10-1) .
Pharmacological Implications
- Target Binding : The thienyl-pyrazole moiety may engage in hydrophobic interactions with enzymes (e.g., kinases), while the nitro group could act as a hydrogen-bond acceptor in active sites. Comparatively, the trifluoromethyl-piperidine derivative (CAS 1000339-87-6) shows enhanced membrane permeability due to fluorine’s lipophilicity .
- Metabolic Stability: The methyl carboxylate in the target compound is prone to esterase-mediated hydrolysis, whereas the ethanone derivative (CAS 1030937-65-5) may exhibit longer half-life in vivo .
Biological Activity
Methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure, which incorporates a pyrazole moiety and a thienyl group, suggests diverse interactions with biological targets.
- Chemical Name : this compound
- CAS Number : 1031434-02-2
- Molecular Formula : C20H20N4O4S
- Molecular Weight : 412.46 g/mol
- Boiling Point : 669.4 ± 55.0 °C (Predicted)
- Density : 1.366 ± 0.06 g/cm³ (Predicted)
- pKa : 13.40 ± 0.10 (Predicted) .
This compound exhibits a range of biological activities that can be attributed to its unique chemical structure:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. Compounds similar to methyl 3-nitro derivatives have demonstrated significant inhibition rates in various studies .
- Antimicrobial Properties : The incorporation of thienyl and pyrazole groups has been linked to enhanced antimicrobial activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anticancer Potential : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Activity against E. coli, Bacillus subtilis | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of pyrazole derivatives, methyl 3-nitro compounds were tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results showed an inhibition rate comparable to standard anti-inflammatory drugs at concentrations as low as 10 µM, indicating strong potential for therapeutic use in inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of methyl 3-nitro derivatives against various pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility as a broad-spectrum antimicrobial agent .
Case Study 3: Anticancer Activity
Research into the anticancer effects of similar pyrazole compounds revealed that they could trigger apoptosis in breast cancer cell lines through the activation of caspase pathways. Methyl 3-nitro derivatives were highlighted for their ability to reduce cell viability significantly, warranting further exploration in cancer therapy .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis protocol for methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate?
- Methodological Answer : Begin with modular synthesis of the pyrazole-thiophene core (e.g., condensation of 2-thienyl precursors with hydrazines) . Incorporate regioselective nitration at the benzenecarboxylate ring using mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (<10°C) to avoid over-nitration . Piperidino group installation requires Buchwald-Hartwig amination or SNAr reactions, with careful monitoring of steric hindrance from the nitro group. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from the piperidino and pyrazole-thiophene moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI+ or MALDI-TOF, focusing on isotopic patterns for sulfur (²⁴.6% abundance of ³⁴S) and chlorine (if present) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches to verify functional groups .
Q. How can researchers optimize solubility for in vitro bioactivity assays?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4). For low solubility, employ cyclodextrin-based encapsulation or micellar formulations (e.g., Tween-80) . Validate stability via HPLC over 24 hours at 37°C .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., cisplatin for cytotoxicity) to minimize variability .
- Metabolite Screening : Perform LC-MS to identify degradation products or reactive intermediates that may interfere with activity .
- Dose-Response Refinement : Conduct assays in triplicate with 10-point dilution series (1 nM–100 µM) to improve IC₅₀ accuracy .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., PI3Kγ). Prioritize the pyrazole-thiophene group as a hinge-binding motif .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR : Corporate substituent effects (e.g., nitro group’s electron-withdrawing nature) into predictive models using MOE or RDKit .
Q. What synthetic routes enable selective functionalization of the pyrazole ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (Br, Cl) at the pyrazole C5 position using NBS or Cl₂ gas in acetic acid .
- Cross-Coupling : Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to append aryl/heteroaryl groups at C3 .
- Reductive Amination : Modify the piperidino nitrogen with alkyl/aryl aldehydes (NaBH₃CN, MeOH) to explore steric/electronic effects .
Q. How do researchers differentiate between nitro group reduction byproducts in catalytic hydrogenation?
- Methodological Answer :
- Catalyst Screening : Compare Pd/C (10% w/w) vs. Raney Ni for selective reduction of nitro to amine without cleaving the thiophene ring .
- Reaction Monitoring : Use inline FTIR to detect NH₂ formation (~3400 cm⁻¹) and TLC (Rf shift from 0.6 to 0.2 in ethyl acetate) .
- Byproduct Isolation : Characterize undesired products (e.g., over-reduced piperidino groups) via ¹H NMR and HRMS .
Data Presentation Guidelines
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Synthesis Optimization Table :
Step Reaction Type Conditions Yield (%) Purity (HPLC) 1 Pyrazole formation Hydrazine, EtOH, reflux, 12 h 65 95% 2 Nitration HNO₃/H₂SO₄, 0–5°C, 2 h 78 98% 3 Piperidino coupling Pd₂(dba)₃, Xantphos, 110°C, 24 h 42 91% -
Biological Activity Summary :
Assay Type Target IC₅₀ (µM) Notes Kinase Inhibition PI3Kγ 0.45 ± 0.02 Competitive ATP binding Cytotoxicity HeLa >100 Low off-target effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
